Compound Description: BN 80933 is a novel compound designed as a multifunctional neuroprotective agent. It combines an inhibitor of neuronal nitric oxide synthase (nNOS) with an antioxidant moiety. This dual-action mechanism targets two key contributors to neuronal death in cerebral ischemia: nitric oxide (NO) and reactive oxygen species (ROS).
Relevance: Both BN 80933 and N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide share a phenylpiperazine core structure. This common feature suggests potential similarities in their pharmacological profiles, particularly concerning interactions with biological targets sensitive to this structural motif.
Compound Description: Itraconazole is a triazole antifungal agent that acts by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. Itraconazole exhibits potent activity against a broad spectrum of fungal species.
Relevance: The structural similarity to N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide lies in the presence of a substituted phenylpiperazine moiety in both compounds. This shared structural feature may result in comparable binding interactions with specific biological targets, particularly those sensitive to arylpiperazine pharmacophores.
Compound Description: NAPMA is a small molecule that exhibits potent inhibitory effects on osteoclast differentiation. It does so without exhibiting cytotoxic effects, making it a promising candidate for developing treatments for osteoporosis and related bone diseases.
Relevance: Both NAPMA and N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide are characterized by the presence of a substituted phenylpiperazine core within their structures. This shared structural element may indicate potential similarities in their binding affinities to certain biological targets, particularly those recognizing arylpiperazine-containing molecules.
Compound Description: Compound 5b belongs to a newly synthesized group of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides, developed as potential therapeutic agents for Alzheimer’s disease. It exhibited excellent inhibitory activity against the butyrylcholinesterase enzyme, a promising target for Alzheimer's treatment.
Relevance: Both this compound and N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide share a common structural element: a piperazinyl-phenyl substructure. The presence of this shared motif hints at the potential for these compounds to interact with similar biological targets, particularly those sensitive to this specific structural arrangement.
Compound Description: PPOA-N-Ac-2-Cl is a newly identified small molecule inhibitor of osteoclast differentiation. Its inhibitory activity is attributed to the downregulation of TRAF6, a key protein in the RANKL signaling pathway crucial for osteoclast formation.
Relevance: The structural similarity of PPOA-N-Ac-2-Cl to N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide lies in the shared phenylpiperazine scaffold. This common feature suggests a potential for similar interactions with specific biological targets, particularly those recognizing this structural motif.
Compound Description: PPOAC-Bz is a novel small-molecule inhibitor that demonstrates a potent inhibitory impact on osteoclastogenesis, the process of osteoclast formation.
Relevance: The connection between PPOAC‐Bz and N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide is evident in their shared structural motif—a substituted phenylpiperazine scaffold. This commonality hints at potential similarities in their binding affinities to particular biological targets, particularly those known to interact with molecules containing this specific structural feature.
Compound Description: These compounds represent a series of substituted pyridinedicarboximides, with variations in the alkyl chain length and substituents on the phenylpiperazine moiety.
Relevance: These derivatives, like N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide, commonly feature a substituted phenylpiperazine group. This structural parallel suggests that these compounds may exhibit similar binding affinities to biological targets that recognize this specific structural motif.
Compound Description: This compound serves as a key synthetic intermediate in preparing a series of benzothiophene arylpiperazine derivatives designed as potential serotonergic agents with 5-HT1A receptor affinity.
Relevance: The structural similarity of compound 6 with N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide is evident in the shared phenylpiperazine substructure. This shared motif raises the possibility of these compounds having overlapping interactions with particular biological targets, particularly those recognizing and binding to arylpiperazine-containing molecules.
2‐{4‐[ω‐[4‐(2‐Methoxyphenyl)‐1‐piperazinyl]alkoxy]phenyl}‐ 2H‐benzotriazoles and their N‐Oxides
Compound Description: This group represents a series of 2-methoxyphenylpiperazine derivatives designed and synthesized to target both 5-hydroxytryptamine 5-HT1A and dopamine D3 receptor subtypes. The study focused on exploring the impact of varying the length of the aliphatic chain on the binding affinity and selectivity towards these receptors.
Relevance: These benzotriazole derivatives, much like N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide, share a common structural feature: a substituted phenylpiperazine unit. This shared element suggests these compounds might exhibit comparable binding behaviors with specific biological targets, especially those that recognize and interact with arylpiperazine-containing molecules.
Compound Description: Eprazinone, marketed under brand names like Zorane and Relaxil, is a spasmolytic drug primarily used to alleviate muscle spasms and associated pain. It functions by influencing muscle relaxation and reducing pain signals from the muscles to the brain.
Relevance: Both eprazinone and N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide contain a substituted phenylpiperazine core structure. This shared structural feature suggests the potential for similar binding profiles with certain biological targets, especially those known to interact with molecules containing this specific motif.
Compound Description: Ponatinib is a tyrosine kinase inhibitor prescribed for treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). It functions by inhibiting the activity of the BCR-ABL protein, a key driver of these leukemias.
Relevance: Both ponatinib and N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide share a substituted phenylpiperazine moiety. This common structural element suggests that both compounds might exhibit similar binding interactions with specific biological targets, particularly those recognizing arylpiperazine pharmacophores.
Derivatives of 4-(2-pyrimidinyl)-1-piperazinyl
Compound Description: These compounds represent a class of novel chemical entities characterized by a 4-(2-pyrimidinyl)-1-piperazinyl core structure, and they are investigated for potential anxiolytic activity.
Relevance: The relevance of these derivatives to N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide stems from their shared phenylpiperazine structural motif. This commonality raises the possibility that these compounds may interact similarly with biological targets known to recognize and bind to molecules containing this specific structural element.
Compound Description: Imanitib mesylate, marketed as Gleevec among other brand names, is a tyrosine kinase inhibitor used to treat several cancers, including chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). Its mechanism involves blocking the activity of the BCR-ABL protein.
Relevance: Imanitib mesylate, much like N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide, contains a substituted phenylpiperazine moiety within its structure. This shared structural feature suggests that these compounds might have overlapping binding profiles with certain biological targets, especially those that recognize arylpiperazine-containing molecules.
[[4-[4-\4-phenyl-1-piperazinyl\phenoxymethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazoles and 1H-1,2,4-triazoles
Compound Description: This series of compounds, featuring an imidazole or triazole ring linked to a phenylpiperazine moiety via a dioxolane bridge, is explored for potential antifungal activity.
Relevance: The relevance of these compounds to N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide lies in the presence of the phenylpiperazine scaffold in both. This common structural feature raises the possibility that they might exhibit similar binding affinities to biological targets that are sensitive to this specific structural motif.
Compound Description: BP897 is a compound classified as a D3 dopamine receptor partial agonist, demonstrating promising potential as a therapeutic agent for treating L-dopa-induced dyskinesias (LIDs), a common side effect of Parkinson's disease treatment.
Relevance: BP897 and N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide share a common structural element—a substituted phenylpiperazine unit. This structural similarity suggests that these compounds may share comparable binding interactions with biological targets recognizing arylpiperazine pharmacophores.
Compound Description: This series encompasses a range of compounds derived from quinazolidinone, dihydrophthalazinedione, and dihydropyridazinedione, each linked to a substituted phenylpiperazine moiety. These compounds were synthesized and investigated as potential ligands for serotonin receptors.
Relevance: These derivatives and N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide share a common structural feature: a substituted phenylpiperazine core structure. This similarity suggests they might have similar binding affinities to specific biological targets, particularly those known to interact with molecules containing this structural element.
Compound Description: This chemical class comprises a series of 4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazolines, including the notable compound KN1022. These compounds have shown promise as potent inhibitors of platelet-derived growth factor receptor (PDGFR) phosphorylation, a key process in cell signaling.
Relevance: These quinazoline derivatives share a structural connection with N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide through the presence of a substituted piperazine ring in their structures. This common structural element suggests these compounds might exhibit comparable binding behaviors towards specific biological targets.
Compound Description: These enantiomers belong to a novel class of quinolone antimicrobial agents that exhibit potent inhibitory activity against bacterial DNA gyrase. They retain significant antimicrobial potency and a broad spectrum of activity against Gram-positive bacteria, with the (-)-(1'S,2'R) enantiomer demonstrating greater potency.
Relevance: The structural relevance of these quinolone enantiomers to N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide lies in the presence of a substituted piperazine ring within their structures. This common structural feature hints at the potential for these compounds to interact with comparable biological targets.
Compound Description: This compound serves as a crucial synthetic intermediate in producing a final compound that exhibits imidazole- or triazole-based antimicrobial activity. This final compound is particularly effective in treating or preventing vaginal candidiasis.
Relevance: This imidazolidinedione derivative, similar to N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide, features a substituted phenylpiperazine unit within its structure. This shared structural element suggests that these compounds might share comparable binding interactions with certain biological targets, especially those known to interact with molecules containing this specific motif.
(S)-({-})-3-(4-Phenyl-1-piperazinyl)-1,2-propanediol N, N'-Dioxide
Compound Description: This compound is a derivative of phenylpiperazine that has undergone oxidation to form N-oxides.
Relevance: The relevance of this compound to N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide stems from their shared structural similarity, specifically the phenylpiperazine core. This structural resemblance suggests that these compounds may exhibit comparable binding affinities to biological targets that recognize this specific motif.
Compound Description: This compound is a novel derivative synthesized from readily available starting materials and characterized using spectroscopic techniques. Preliminary biological evaluations have revealed its notable fungicidal activity, along with potential plant growth-regulating properties.
Relevance: This compound and N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide are linked by the shared presence of a chlorobenzyl ether moiety within their structures. This shared structural element hints at the potential for these compounds to interact with similar biological targets, particularly those that recognize this specific chemical group.
Compound Description: This molecule, with its distinct aminoalcohol chain considered a crucial pharmacophore, is recognized for its anti-arrhythmic and hypotensive properties.
Relevance: This pyrrolidinone derivative and N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide share a common structural feature: a substituted phenylpiperazine unit. This structural similarity suggests that these compounds might exhibit similar binding affinities to certain biological targets, particularly those sensitive to arylpiperazine-containing molecules.
4-phenyl-1-piperazinyl, -piperidinyl and -tetrahydropiridyl derivatives
Compound Description: This series explores various derivatives of 4-phenyl-1-piperazinyl, -piperidinyl, and -tetrahydropyridyl, aiming to understand their affinity and selectivity for dopamine D4 receptors. The research focuses on identifying potential therapeutic agents for conditions associated with dopamine dysregulation, such as schizophrenia and Parkinson's disease.
Relevance: These derivatives and N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide share a common structural element: a substituted phenylpiperazine core. This structural similarity suggests a potential for similar binding profiles with specific biological targets, particularly those sensitive to arylpiperazine-containing molecules.
Compound Description: This series introduces novel quinolone derivatives featuring a 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7- (4- (oxoalkyl) -1-piperazinyl) -3-quinolinecarboxylic acid core, aiming to develop potent antibacterial agents. The study seeks to create compounds with potent antibacterial activity and a broad spectrum of effectiveness.
Relevance: These quinolinecarboxylic acid derivatives, much like N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide, contain a substituted piperazine ring within their structures. This common structural feature suggests that these compounds might exhibit comparable binding behaviors with specific biological targets, especially those that recognize and interact with molecules containing a piperazine moiety.
Compound Description: This compound, synthesized through a multi-step process and confirmed through X-ray crystallography, has shown promising fungicidal activity, specifically against Gibberella zeae. This suggests its potential for development as a fungicidal agent.
Relevance: Both this oxime nitrate derivative and N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide share a common structural element: a chlorobenzyl ether moiety. This structural similarity raises the possibility that these compounds might exhibit similar binding affinities to certain biological targets, particularly those known to interact with molecules containing this specific structural element.
Compound Description: SNC80 is a nonpeptidic agonist selective for the δ-opioid receptor, known to produce stimulant-like behavioral effects in animal models. These effects include heightened locomotor activity and antiparkinsonian effects.
Relevance: SNC80 and N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide share a common structural feature: a substituted piperazine ring. This structural similarity suggests that they might exhibit comparable binding behaviors towards specific biological targets, especially those sensitive to this particular structural feature.
Compound Description: This series introduces new 1,3,4-thiadiazole derivatives synthesized by incorporating known moieties with established biological activity. These derivatives were designed with the aim of developing new antimicrobial agents with enhanced efficacy profiles.
Relevance: These thiadiazole derivatives, like N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide, are characterized by the presence of a substituted piperazine ring within their structures. This common structural feature suggests that these compounds might exhibit comparable binding behaviors with specific biological targets, especially those known to interact with molecules containing a piperazine moiety.
Compound Description: E197, a novel N-arylsufonamide featuring a diazaspiro[4,4]nonane nucleus, demonstrates potent inhibitory activity against both mouse and human osteoclast activity, making it a promising candidate for developing new antiosteoporotic drugs.
Relevance: While E197 and N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide share a chlorobenzyl substructure, they differ significantly in their core structures and potential mechanisms of action. The structural similarity, while present, may not directly translate to analogous biological activities.
Compound Description: Compound 24 belongs to a new class of 1-phenyl-3-piperazinyl-2-propanones designed and synthesized for their potential as antimuscarinic agents. These compounds show promise in treating urinary incontinence associated with bladder muscle instability.
Relevance: Compound 24, much like N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide, features a substituted phenylpiperazine unit in its structure. This common structural element suggests that these compounds may share similar binding affinities to specific biological targets, particularly those that recognize and interact with molecules containing this motif.
Compound Description: N-0164 is recognized as a potent, albeit partially selective, prostaglandin antagonist in various isolated smooth muscle preparations. Its mechanism involves interfering with the actions of prostaglandins, particularly in smooth muscle tissue.
Relevance: N-0164 and N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide share a common structural element: a 4-chlorobenzyl group attached to a phenyl ring. This structural similarity suggests that these compounds might share similar binding interactions with certain biological targets, particularly those recognizing this specific chemical group.
Compound Description: This series comprises novel ureas synthesized from 2-oxazolidinones and evaluated for their antiallergic and analgesic activities. The research aimed to identify potential therapeutic agents for inflammatory and pain-related conditions.
Relevance: These urea derivatives, similar to N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide, share a common structural feature: a substituted phenylpiperazine core structure. This similarity suggests they might have comparable binding affinities to biological targets sensitive to arylpiperazine pharmacophores.
4-methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c] pyridine (II)
Compound Description: This compound is a complex heterocycle containing a piperazine ring.
Relevance: Both this compound and N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide are structurally related by the presence of a phenylpiperazine moiety. This shared substructure suggests potential similarities in their interactions with biological targets recognizing arylpiperazines.
Compound Description: These compounds, part of a novel class of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives, showed potential as antidepressants with central nervous system-stimulating activity.
Relevance: These quinolinone derivatives and N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide share a substituted phenylpiperazine moiety. This common structural element suggests that both compounds might exhibit similar binding interactions with specific biological targets, particularly those recognizing arylpiperazine pharmacophores.
Compound Description: OPC-14523 is a novel compound with high affinity for σ and 5-HT1A receptors and the 5-HT transporter, showing promise as a potential antidepressant with a rapid onset of action.
Relevance: OPC-14523 and N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide share a common structural element—a substituted phenylpiperazine unit. This structural similarity suggests that these compounds might share comparable binding interactions with specific biological targets recognizing arylpiperazine pharmacophores.
Compound Description: ABT-239 is a highly selective histamine H3 receptor (H3R) antagonist. It's a non-imidazole compound, distinguishing it from earlier generations of H3R antagonists.
Relevance: While both ABT-239 and N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide target the central nervous system, they lack a shared pharmacophore and target different receptors, making their mechanisms of action distinct. [](https://www.semanticscholar.org/paper/e9
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.